Otamixaban

Descripción general

Descripción

Molecular Structure Analysis

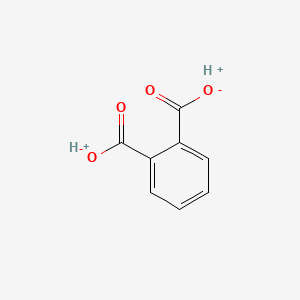

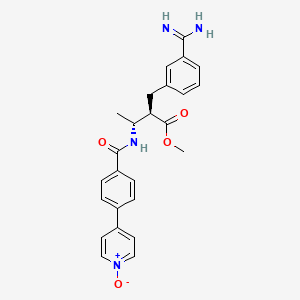

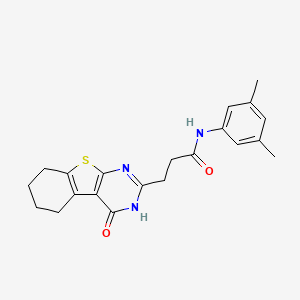

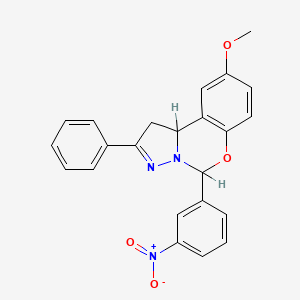

Otamixaban has a molecular formula of C25H26N4O4 and a molar mass of 446.507 g/mol . The structure of this compound has been characterized using single crystal x-ray diffraction (scXRD) method .

Chemical Reactions Analysis

This compound is known to be a reversible non-covalent inhibitor, with the two chemical groups being stable in blood and urine .

Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 446.5 g/mol . It has a solubility of 50 mg/mL in DMSO .

Aplicaciones Científicas De Investigación

Aplicación en el tratamiento de COVID-19

Otamixaban se ha estudiado por su posible aplicación en el tratamiento de COVID-19 . El virus SARS-CoV-2, que causa COVID-19, explota proteínas de células huésped para la entrada viral en las células pulmonares humanas. Una de estas proteínas es la proteasa TMPRSS2, que es necesaria para activar la proteína de pico viral (S) .

Se ha encontrado que this compound suprime la actividad de TMPRSS2 e inhibe la infección de SARS-CoV-2 en una línea celular de pulmón humano . Aunque tiene una potencia menor que otros inhibidores conocidos como camostat o nafamostat, this compound inhibe la infección de SARS-CoV-2 de rebanadas de pulmón de corte de precisión con la misma potencia que camostat .

Además, se ha informado que la potencia de this compound se puede mejorar significativamente mediante la suplementación con nafamostat o camostat (sub) nanomolar . Esto sugiere que las combinaciones de this compound con camostat o nafamostat suplementario podrían ser una opción prometedora para el tratamiento de COVID-19 .

Mecanismo De Acción

Target of Action

Otamixaban is a novel direct Factor Xa (FXa) inhibitor . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation .

Mode of Action

This compound, as a direct FXa inhibitor, binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibits thrombin generation in a dose-dependent manner .

Biochemical Pathways

The inhibition of FXa by this compound disrupts the coagulation cascade, reducing thrombin generation and subsequently decreasing fibrin clot formation . This action can help prevent thrombosis, a condition where blood clots form in the blood vessels, potentially leading to serious conditions like stroke or heart attack.

Result of Action

The primary result of this compound’s action is the prevention of thrombosis. By inhibiting FXa and reducing thrombin generation, this compound decreases fibrin clot formation, thereby reducing the risk of thrombotic events such as stroke or heart attack . It’s important to note that this can also increase the risk of bleeding .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors, including the patient’s health status, the presence of other medications, and individual patient characteristics. For instance, the risk or severity of bleeding can be increased when this compound is combined with other medications

Safety and Hazards

Propiedades

IUPAC Name |

methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGVNLZDWRZPJW-OPAMFIHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172917 | |

| Record name | Otamixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193153-04-7 | |

| Record name | Otamixaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193153-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otamixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Otamixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTAMIXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S173RED00L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Otamixaban?

A1: this compound is a direct, reversible, and selective inhibitor of both free and prothrombinase-bound factor Xa (FXa) [, ]. It competitively binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade [, , ].

Q2: How does this compound's inhibition of FXa affect thrombin generation?

A2: this compound effectively inhibits thrombin generation in a concentration-dependent manner, primarily by inhibiting peak thrombin formation [, , , ]. This effect is observed in various assay systems, including platelet-poor plasma, platelet-rich plasma, and whole blood [].

Q3: Does this compound affect existing thrombin activity?

A3: Unlike some other anticoagulants, this compound does not directly interfere with existing thrombin activity []. Its primary effect is on the generation of new thrombin molecules by inhibiting FXa [, , ].

Q4: What is the significance of the protracted thrombin generation curve observed with this compound?

A4: The characteristic "double peak" or protracted thrombin generation curve observed with this compound in platelet-poor plasma suggests a differential inhibition of intrinsic and extrinsic coagulation pathways []. The first peak is attributed to the intrinsic tenase complex, while the second peak arises from the sustained activity of the extrinsic tenase (prothrombinase) complex due to reduced tissue factor pathway inhibitor (TFPI) activity [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided abstracts do not contain information about the molecular formula and weight of this compound. Please refer to other resources like PubChem or DrugBank for this information.

Q6: Is there spectroscopic data available for this compound?

A6: The abstracts do not provide details on the spectroscopic characterization of this compound.

Q7: How stable is this compound under various storage conditions?

A7: While the abstracts do not directly address this compound's stability under various conditions, one study mentions a consistent pharmacokinetic profile and the possibility of bolus administration followed by infusion, suggesting good stability for intravenous formulations [].

Q8: Are there specific formulation strategies for this compound to improve its stability, solubility, or bioavailability?

A8: The provided abstracts do not discuss specific formulation strategies for this compound.

Q9: What is the pharmacokinetic profile of this compound?

A9: this compound demonstrates favorable pharmacokinetic properties, including rapid plasma distribution and elimination, a predictable dose-exposure relationship, and low inter-subject variability in plasma exposure [].

Q10: How is this compound eliminated from the body?

A10: this compound is eliminated through mixed renal and biliary excretion with constant renal clearance [].

Q11: What is the relationship between this compound plasma concentrations and its anticoagulant effect?

A11: Studies using various clotting time assays demonstrate a clear dose-dependent anticoagulant effect of this compound, with a rapid onset and offset of action [, , ]. The prolongation of clotting times, such as aPTT, PT, and RVVT, directly correlates with this compound plasma concentrations [].

Q12: Does the co-administration of this compound with other drugs affect its anticoagulant and antiplatelet effects?

A12: Co-administration of this compound with acetylsalicylic acid (ASA) [] or tirofiban [] does not significantly alter the pharmacokinetics or pharmacodynamics of this compound, suggesting that its anticoagulant and antiplatelet effects are maintained.

Q13: What in vitro models have been used to study this compound?

A13: In vitro studies investigating this compound's efficacy have employed various models, including:

- Plasma-based clotting assays: Prothrombin time (PT), activated partial thromboplastin time (aPTT), HepTest® clotting time (HCT), Russell’s Viper Venom-induced clotting time (RVVT) [, ].

- Thrombin generation assays: Calibrated Automated Thrombinography (CAT) in platelet-poor plasma (PPP), platelet-rich plasma, and whole blood [, , ].

- Cardiac catheter thrombosis model: To assess the ability of this compound to prevent catheter thrombosis in vitro [].

Q14: What in vivo models have been used to evaluate the efficacy of this compound?

A14: this compound has shown efficacy in preclinical animal models of thrombosis, including rodent, canine, and porcine models [].

Q15: What clinical trials have been conducted with this compound?

A15: Several clinical trials have investigated this compound in various clinical settings, including:

- SEPIA-PCI Trial: A dose-ranging study in patients undergoing non-urgent percutaneous coronary intervention (PCI) [].

- TAO Trial: A phase III trial comparing this compound to unfractionated heparin plus eptifibatide in patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS) undergoing early invasive strategy [, , ].

- SEPIA-ACS1 TIMI 42 Trial: A phase II trial evaluating this compound compared to unfractionated heparin followed by eptifibatide for the treatment of NSTE-ACS [, ].

Q16: What were the key findings from the TAO trial regarding this compound's efficacy?

A16: Unfortunately, this compound did not demonstrate a reduction in the rate of ischemic events compared to unfractionated heparin plus eptifibatide in the TAO trial []. In fact, it was associated with an increased risk of bleeding complications [, , ].

Q17: Are there known resistance mechanisms to this compound?

A17: The provided abstracts do not discuss any specific resistance mechanisms to this compound.

Q18: Does this compound exhibit cross-resistance with other anticoagulants?

A18: The abstracts do not provide information on cross-resistance between this compound and other anticoagulant classes.

Q19: What are the known safety and tolerability concerns with this compound?

A19: While generally well-tolerated in early clinical trials [, ], this compound has been associated with an increased risk of bleeding, particularly in larger clinical trials like the TAO trial [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1677735.png)